molecular formula C11H20N4O2 B1481845 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine CAS No. 2098142-02-8

6-(2-aminoethoxy)-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B1481845
CAS No.: 2098142-02-8
M. Wt: 240.3 g/mol
InChI Key: JSWCVGPNARDLJE-UHFFFAOYSA-N
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Description

6-(2-aminoethoxy)-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine is a chemical compound of significant interest in scientific research. This pyrimidine-based structure features both a 2-aminoethoxy and a 2-methoxyethyl(methyl)amino substituent, making it a valuable intermediate for medicinal chemistry and drug discovery. Compounds with this pyrimidine core are frequently investigated for their potential to interact with biologically relevant enzymes. Specifically, structurally similar molecules have been identified as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that is a promising target in oncology research . The presence of the 2-aminoethoxy side chain is a key functional group found in various biologically active molecules, underscoring its utility in chemical synthesis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-(2-aminoethoxy)-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-9-13-10(15(2)5-7-16-3)8-11(14-9)17-6-4-12/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWCVGPNARDLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCN)N(C)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-aminoethoxy)-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring and various functional groups. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties.

  • Molecular Formula : C11_{11}H20_{20}N4_4O
  • Molecular Weight : 240.3 g/mol
  • CAS Number : 2098142-02-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including alkylation processes under controlled conditions. Common methods utilize solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2_2CO3_3) to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and influence biochemical pathways critical to cellular functions.

Cytotoxicity and Anticancer Potential

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. For instance, a study highlighted that derivatives of bis(2-aminoethyl)amine, which share structural similarities with our compound, exhibited significant antiproliferative activity against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines. The most promising derivative showed an IC50_{50} value ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM across these cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
6A54915.74 ± 1.7
6CaCo-213.95 ± 2.5
6HTB-140Moderate Activity

Apoptotic Activity

Further investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells. Flow cytometry analyses showed a significant increase in early apoptosis among treated A549 cells compared to controls, indicating that the compound may promote programmed cell death as part of its anticancer mechanism .

Interleukin-6 Inhibition

The compound's ability to reduce interleukin-6 (IL-6) levels has also been noted, which is crucial as IL-6 is a pro-inflammatory cytokine often elevated in various cancers. The most active derivatives demonstrated a nearly tenfold reduction in IL-6 release compared to untreated controls .

Case Study: Evaluation of Derivatives

A comprehensive study synthesized several derivatives of bis(2-aminoethyl)amine, assessing their biological activity. Among these, the phenethyl derivative demonstrated the highest growth-inhibitory activity across all tested cancer cell lines, reinforcing the potential of structural modifications in enhancing biological efficacy .

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds have shown that while many share the pyrimidine core structure, the unique combination of functional groups in this compound contributes to its distinct reactivity and biological activity.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(2-aminoethoxy)ethanolSimpler structure without pyrimidine coreModerate
N-butyl-N,2-dimethylpyrimidin-4-amineLacks aminoethoxy groupLimited
This compound Unique combination enhancing activityHigh cytotoxic potential

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Pyrimidin-4-amine derivatives are characterized by substituents at positions 2, 4, 5, and 6, which modulate electronic properties, steric effects, and intermolecular interactions. Key analogs and their structural differences are summarized below:

Compound Name (CAS) Substituents (Position) Molecular Formula Key Structural Features References
Target Compound (2098142-02-8) 6-(2-aminoethoxy), 4-(N-2-methoxyethyl, N-Me), 2-Me C₁₁H₂₀N₄O₂ Polar aminoethoxy and methoxyethyl groups enhance solubility; methyl groups reduce steric hindrance.
6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine (1159822-73-7) 6-Cl, 4-(2,2-dimethoxyethyl) C₉H₁₄ClN₃O₂ Chlorine at C6 increases electrophilicity; dimethoxyethyl group improves lipophilicity.
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-Me-2-Ph-pyrimidin-4-amine (N/A) 2-Ph, 4-(2-fluorophenyl), 5-(4-ethoxyanilino) C₂₇H₂₆FN₅O Bulky aryl groups at C4/C5 enhance π-π stacking; ethoxy group stabilizes hydrogen bonds.
Lead 4 (JAK3 Inhibitor Study) 6-(isopropoxy), 4-Me C₁₃H₁₇N₅O Isopropoxy group increases hydrophobicity; methyl at C4 limits conformational flexibility.
4-Chloro-6-methoxypyrimidin-2-amine (3286-56-4) 2-NH₂, 4-Cl, 6-OMe C₅H₆ClN₃O Electron-withdrawing Cl and OMe groups affect reactivity; minimal steric bulk.

Key Observations:

  • Aminoethoxy vs. Chlorine/Isopropoxy Substituents: The aminoethoxy group in the target compound provides both hydrogen-bonding capacity and moderate hydrophilicity, contrasting with the electron-withdrawing Cl () and hydrophobic isopropoxy () groups in analogs.
  • Methoxyethyl vs. Aryl Groups: The methoxyethyl substituent at N4 in the target compound offers flexibility and reduced steric hindrance compared to rigid aryl groups in fluorophenyl/ethoxyanilino derivatives ().
JAK3 Inhibition ()
  • Target Compound (Lead 2): Demonstrated high binding affinity to JAK3 due to optimal hydrogen bonding between the aminoethoxy group and kinase active site.
  • Lead 4 (4-(2-Amino-6-isopropoxypyrimidin-4-yl)-N-Me-1H-pyrrolo[2,3-b]pyridin-6-amine): Lower solubility due to isopropoxy group reduced cellular uptake, diminishing efficacy.
Antimicrobial Activity ()
  • Aryl-Substituted Analogs : Derivatives with fluorophenyl or trifluoromethyl groups (e.g., ) exhibited antibacterial activity via membrane disruption, linked to planar aryl rings enabling DNA intercalation.

Preparation Methods

Preparation of the Pyrimidine Core

A commonly used precursor is 2-amino-4,6-dimethoxypyrimidine , which can be synthesized via cyclization of malonic diesters with disubstituted methyleneguanidine salts under basic conditions, followed by methoxylation. This method is well-documented in patent literature with high yields and purity:

Step Reagents & Conditions Outcome Yield (%) Purity (%)
Cyclization Dimethyl malonate + dimethylmethylidene guanidine hydrochloride + sodium methoxide in methanol, reflux 60-65°C Formation of intermediate pyrimidine ring 91.3 99.6
Methoxylation Dimethyl carbonate, sealed pressure vessel, 90-95°C, 0.4-0.6 MPa, 5 h Introduction of methoxy groups at 4,6-positions 90.0 99.3

This method provides a robust platform for further substitution at the pyrimidine ring.

N-Alkylation at the 4-Amino Position

The N-substitution at the 4-amino position with a 2-methoxyethyl group and methylation at the 2-position can be achieved via:

  • Alkylation of the 4-amino group using 2-methoxyethyl halides or tosylates under basic conditions.
  • Methylation of the 2-position nitrogen using methylating agents such as methyl iodide or dimethyl sulfate.

These steps require careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions.

Purification and Characterization

Purification typically involves:

  • Extraction with organic solvents such as dichloromethane or methylene chloride.
  • Crystallization from ethanol or other suitable solvents.
  • Chromatographic purification if necessary.

Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).
  • Mass spectrometry (EI-MS, HREI-MS).
  • Elemental analysis.

Summary Table of Preparation Steps

Step Starting Material Reagents & Conditions Product Yield (%) Key Notes
1 Dimethyl malonate + dimethylmethylidene guanidine hydrochloride Sodium methoxide in methanol, reflux 60-65°C, 4 h 2-amino-4,6-dimethoxypyrimidine ~90 High purity, scalable
2 2-amino-4,6-dichloropyrimidine 2-aminoethanol + triethylamine, 80-90°C, solvent-free 6-(2-aminoethoxy)-4-amino-pyrimidine derivative Good to excellent Catalyst-free, green chemistry
3 4-amino-pyrimidine derivative 2-methoxyethyl halide + base N-(2-methoxyethyl)-substituted compound Moderate to high Controlled alkylation
4 N-substituted intermediate Methyl iodide or dimethyl sulfate + base N,2-dimethylpyrimidine derivative Moderate Methylation at 2-position nitrogen

Research Findings and Optimization Notes

  • The use of solvent-free conditions for amine substitution reduces waste and environmental impact while maintaining high yields.
  • Pressure vessel methoxylation steps improve conversion efficiency and purity of 2-amino-4,6-dimethoxypyrimidine intermediates.
  • Careful pH control during workup and extraction ensures high purity and recovery of the target compound.
  • The ability to recycle solvents such as methanol and dimethyl carbonate enhances process sustainability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions. For example, pyrimidine precursors react with halogenated ethoxy/methoxyethylamines under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Catalysts like Pd or Cu may enhance coupling efficiency. Purification via column chromatography (hexane/ethyl acetate gradients) and recrystallization improves purity. Monitor reaction progress with TLC and optimize pH to minimize side reactions (e.g., hydrolysis of aminoethoxy groups) .

Q. How can the structural conformation and functional groups of this compound be characterized?

  • Methodological Answer : Use X-ray crystallography to resolve the pyrimidine ring geometry and substituent orientations. Complement with NMR:

  • ¹H NMR : Peaks at δ 2.3–2.6 ppm (N-methyl groups), δ 3.4–3.8 ppm (methoxy/aminoethoxy protons), and δ 6.5–8.0 ppm (pyrimidine aromatic protons).
  • ¹³C NMR : Confirm methoxy (δ 55–60 ppm) and methylene groups (δ 40–50 ppm). FT-IR identifies N-H stretches (~3300 cm⁻¹) and C-O bonds (~1250 cm⁻¹). MS (ESI+) validates molecular weight .

Q. What role do the methoxyethyl and aminoethoxy substituents play in chemical stability?

  • Methodological Answer : The methoxyethyl group enhances solubility in polar solvents (e.g., DMSO), while the aminoethoxy moiety increases susceptibility to oxidation. Stability studies (e.g., accelerated degradation at 40°C/75% RH) show degradation via hydrolysis of the ethoxy linkage. Use DSC/TGA to assess thermal stability and recommend storage in anhydrous, inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like kinase enzymes. Parameterize the force field using DFT-optimized geometries (B3LYP/6-31G*). Validate with MD simulations (NAMD) to assess binding persistence. Compare with analogs lacking methoxyethyl groups to quantify substituent effects on binding energy .

Q. What strategies resolve contradictions in reported biological activities of similar pyrimidine derivatives?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs with varied substituents (e.g., replacing methoxy with ethoxy). Test in parallel assays (e.g., antimicrobial MIC, kinase inhibition IC₅₀). Use statistical tools (ANOVA) to differentiate activity trends. For example, dihedral angles (from crystallography) may explain variance in target engagement .

Q. How can hygroscopicity impact experimental reproducibility, and what mitigation methods are effective?

  • Methodological Answer : Hygroscopicity alters stoichiometry in air-sensitive reactions. Use Karl Fischer titration to quantify water uptake. Store compounds in desiccators with P₂O₅. For reactions, employ Schlenk lines or gloveboxes (<1 ppm O₂/H₂O). Pre-dry solvents over molecular sieves .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The pyrimidine ring’s electron-deficient C4 position facilitates nucleophilic attack. Kinetic studies (UV-Vis monitoring) reveal second-order dependence on amine concentration. Isotope labeling (¹⁵N) and LC-MS track regioselectivity. Computational analysis (NBO charges) identifies electrophilic hotspots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine
Reactant of Route 2
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine

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